methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine
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Overview
Description
Methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyran ring system, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine typically involves the following steps:
Formation of the Thieno[3,2-c]pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and aldehydes under acidic or basic conditions.
Introduction of the Methylamine Group: The methylamine group can be introduced via nucleophilic substitution reactions using methylamine and suitable leaving groups like halides or tosylates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylamine, halides, tosylates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyran Derivatives: Compounds with similar ring structures but different substituents.
Pyran Derivatives: Molecules containing the pyran ring system with various functional groups.
Thiophene Derivatives: Compounds with the thiophene ring system, which may exhibit similar reactivity.
Uniqueness
Methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine stands out due to its unique combination of the thieno[3,2-c]pyran ring and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-7-3-5-12-9(7)2-4-11-8/h3,5,8,10H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIRCYOVUUDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)SC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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